molecular formula C7H7Cl2NO B3057624 (3-Amino-2,6-dichlorophenyl)methanol CAS No. 83141-04-2

(3-Amino-2,6-dichlorophenyl)methanol

Cat. No.: B3057624
CAS No.: 83141-04-2
M. Wt: 192.04 g/mol
InChI Key: VWIDWRPRJJQRDL-UHFFFAOYSA-N
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Description

(3-Amino-2,6-dichlorophenyl)methanol is a chlorinated aromatic compound with the molecular formula C₇H₆Cl₂NO. Its structure consists of a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, an amino group (-NH₂) at the 3-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position. The chlorine substituents confer electron-withdrawing effects, while the amino group introduces electron-donating resonance, creating a unique electronic environment.

Synthetic routes for analogous compounds (e.g., triazine derivatives with phenylmethanol groups) often employ DIBAL-H-mediated reductions of methyl esters under cryogenic conditions (-70°C), as demonstrated in related syntheses . However, specific details on the synthesis of this compound require further investigation.

Properties

IUPAC Name

(3-amino-2,6-dichlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIDWRPRJJQRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608423
Record name (3-Amino-2,6-dichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-04-2
Record name (3-Amino-2,6-dichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,6-dichlorophenyl)methanol typically involves the reaction of 2,6-dichloroaniline with formaldehyde under controlled conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,6-dichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2,6-dichlorobenzaldehyde or 3-amino-2,6-dichlorobenzoic acid.

    Reduction: Formation of 3-amino-2,6-dichloroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-2,6-dichlorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3-Amino-2,6-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, facilitating binding to the target sites. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) Triazine Derivatives with Phenylmethanol Substituents

Compounds 9e (C₂₂H₁₇ClN₄O₃) and 9f (C₂₆H₂₆N₄O₃) from Monatshefte für Chemie (2018) share structural motifs with the target compound, including a phenylmethanol group. However, they feature triazine cores with phenoxy substituents (e.g., 2-chlorophenoxy in 9e and 4-tert-butylphenoxy in 9f) . Key differences include:

  • Synthetic Yield : Both 9e and 9f achieved quantitative yields (~100%) via DIBAL-H reductions, suggesting efficient methodologies for benzylic alcohol synthesis .
(b) Schiff Base Ligand (BrcOH)

The Schiff base ligand BrcOH (C₁₃H₈BrCl₂NO) from Spectroscopic, Anti-cancer, Anti-bacterial Studies (2023) contains a 4-bromo-2,6-dichlorophenyl group and a phenolic -OH. Unlike the target compound, BrcOH forms bivalent metal complexes (Ni(II), Pd(II), etc.) with demonstrated anti-cancer and anti-bacterial activities . The absence of a hydroxymethyl group in BrcOH limits direct comparison but highlights the role of halogen substituents in enhancing bioactivity through increased electrophilicity.

(c) 3-Amino-2,6-dimethylphenol

This aminophenol derivative (C₈H₁₁NO) features methyl groups at the 2- and 6-positions instead of chlorine. According to the SCCS report (), aminophenols like this are non-irritating in ocular toxicity assays at in-use concentrations, attributed to their moderate polarity and stable aromatic systems . The target compound’s chlorine substituents may increase reactivity and toxicity risks, though empirical data are lacking.

Physicochemical and Spectroscopic Properties

The table below summarizes key properties of (3-Amino-2,6-dichlorophenyl)methanol and structurally related compounds:

Compound Molecular Formula Substituents Melting Point (°C) Key NMR Features (¹H) Biological Activity
This compound C₇H₆Cl₂NO 2,6-Cl; 3-NH₂; -CH₂OH Not reported Not available Not studied
9e C₂₂H₁₇ClN₄O₃ Triazine core; 2-Cl-phenoxy Not reported δ 10.20 (s, NH) Not specified
9f C₂₆H₂₆N₄O₃ Triazine core; 4-tert-butylphenoxy 47–50 δ 1.31 (s, 9H, tert-butyl) Not specified
3-Amino-2,6-dimethylphenol C₈H₁₁NO 2,6-CH₃; 3-NH₂; -OH Not reported Not available Non-irritating (ocular)
BrcOH C₁₃H₈BrCl₂NO 4-Br; 2,6-Cl; -OH Not reported Not available Anti-cancer, anti-bacterial

Notes:

  • Solubility : Chlorine and tert-butyl groups in 9e /9f likely reduce aqueous solubility compared to the target compound’s hydroxymethyl group.
  • Spectroscopy : The tert-butyl signal at δ 1.31 in 9f ’s ¹H NMR exemplifies alkyl group effects, whereas NH and OH protons in similar compounds resonate near δ 5–10 .

Reactivity and Functional Group Analysis

  • Hydroxymethyl (-CH₂OH) vs. Phenolic -OH: The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or participate in ether formation, unlike the phenolic -OH in BrcOH or 3-amino-2,6-dimethylphenol, which is more acidic (pKa ~10) .
  • Amino Group Reactivity: The 3-amino group in the target compound could act as a ligand for metal coordination, akin to BrcOH’s imine nitrogen in Schiff base complexes .

Biological Activity

Overview

(3-Amino-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO. It features an amino group, two chlorine atoms, and a hydroxymethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichloroaniline with formaldehyde. This reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Common solvents used in this synthesis include ethanol, and sodium borohydride often serves as a reducing agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups facilitate binding to these targets, leading to various biological effects. The compound may exhibit both inhibition and activation of enzymatic activities, influencing cellular processes in different biological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
2-[(2,6-Dichlorophenyl)amino]phenylmethanolSimilar structureModerate cytotoxicity
3-Amino-2,6-dichlorobenzaldehydeContains an aldehyde groupLimited antibacterial effects
3-Amino-2,6-dichlorobenzoic acidContains a carboxylic acidEnhanced anti-inflammatory effects

The presence of both amino and hydroxymethyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that derivatives of this compound exhibited significant antimicrobial activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-2,6-dichlorophenyl)methanol
Reactant of Route 2
(3-Amino-2,6-dichlorophenyl)methanol

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